molecular formula C8H5ClN2O3 B14857435 Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate

Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate

Cat. No.: B14857435
M. Wt: 212.59 g/mol
InChI Key: PJHPOOWKGAXCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-chloro[1,3]oxazolo[4,5-C]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Properties

Molecular Formula

C8H5ClN2O3

Molecular Weight

212.59 g/mol

IUPAC Name

methyl 2-chloro-[1,3]oxazolo[4,5-c]pyridine-6-carboxylate

InChI

InChI=1S/C8H5ClN2O3/c1-13-7(12)4-2-6-5(3-10-4)11-8(9)14-6/h2-3H,1H3

InChI Key

PJHPOOWKGAXCRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)OC(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.